ML345

Description

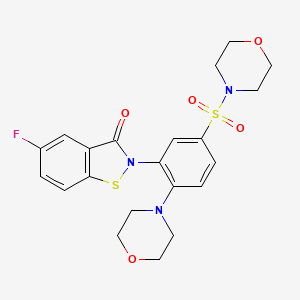

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O5S2/c22-15-1-4-20-17(13-15)21(26)25(31-20)19-14-16(32(27,28)24-7-11-30-12-8-24)2-3-18(19)23-5-9-29-10-6-23/h1-4,13-14H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKOFZKSMMIUTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N4C(=O)C5=C(S4)C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of ML345: A Technical Guide to a Selective Insulin-Degrading Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML345 is a potent and selective small-molecule inhibitor of the Insulin-Degrading Enzyme (IDE), a zinc-metalloprotease implicated in the pathogenesis of type 2 diabetes and Alzheimer's disease. By targeting a specific cysteine residue, this compound effectively curtails the enzymatic activity of IDE, thereby preventing the degradation of key substrates such as insulin. This guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its inhibitory effect on the Insulin-Degrading Enzyme (IDE) through a targeted covalent interaction. The molecule specifically targets the cysteine residue at position 819 (Cys819) within the IDE protein.[1] This interaction is crucial for its inhibitory function, as demonstrated by studies using cysteine-free IDE mutants where this compound shows significantly reduced activity. The covalent modification of Cys819 by this compound disrupts the catalytic machinery of the enzyme, thereby inhibiting its ability to degrade its physiological substrates, most notably insulin.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various biochemical assays. The following table summarizes the key quantitative parameters of this compound's inhibitory activity.

| Parameter | Value | Assay Type | Notes |

| IC50 | 188 nM | Fluorescence Polarization (FP) Assay | Represents the concentration of this compound required to inhibit 50% of IDE activity.[2] |

| Target Residue | Cys819 | Mutagenesis and Biochemical Assays | Site-directed mutagenesis studies confirmed Cys819 as the primary target.[1] |

| Selectivity | High | Activity-based protein profiling | While a comprehensive quantitative panel is not publicly available, this compound is described as a selective inhibitor for IDE.[1] |

Signaling Pathway

IDE plays a critical role in terminating the insulin signal by degrading insulin in the extracellular space and within endosomes after receptor-mediated endocytosis. By inhibiting IDE, this compound effectively prolongs the bioavailability of insulin, leading to enhanced and sustained activation of the insulin signaling pathway. This pathway is pivotal for regulating glucose homeostasis, cell growth, and metabolism.

The binding of insulin to the insulin receptor (IR) triggers a phosphorylation cascade, primarily through the Insulin Receptor Substrate (IRS) proteins. This leads to the activation of two main downstream signaling branches:

-

PI3K/AKT Pathway: This pathway is central to the metabolic effects of insulin, including the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake, and promoting glycogen synthesis.

-

RAS/MAPK Pathway: This branch is primarily involved in regulating gene expression and cell growth.

By preventing insulin degradation, this compound potentiates the signaling flux through these pathways. This leads to increased phosphorylation of downstream effectors such as AKT, mitogen-activated protein kinase (MAPK), and the transcription factor FoxO1.

Experimental Protocols

The primary method for quantifying the inhibitory activity of this compound on IDE is the Fluorescence Polarization (FP) Assay . This assay measures the change in the polarization of fluorescently labeled substrate upon cleavage by IDE.

Principle of the Fluorescence Polarization Assay

A small, fluorescently labeled peptide substrate of IDE, when in solution, rotates rapidly, resulting in low fluorescence polarization. When IDE cleaves the substrate, the fluorescent tag remains on a small fragment, and the polarization remains low. However, in the presence of an inhibitor like this compound, the enzymatic activity is blocked, and the fluorescent substrate remains intact. If this substrate is designed to bind to a larger molecule (or if the uncleaved substrate itself is large enough), its rotation will be slower, leading to a higher fluorescence polarization signal.

Experimental Workflow

The following diagram illustrates the general workflow for an IDE inhibition assay using this compound.

References

In-Depth Technical Guide: ML345 as an Insulin-Degrading Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML345 is a potent and selective small-molecule inhibitor of the insulin-degrading enzyme (IDE), a key zinc-metalloprotease involved in the clearance of insulin and other bioactive peptides. By targeting a specific cysteine residue (Cys819) within IDE, this compound offers a valuable tool for studying the physiological roles of this enzyme and presents a promising pharmacophore for the development of therapeutics for type 2 diabetes and potentially other metabolic and neurodegenerative diseases. This guide provides a comprehensive overview of the core technical details of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Introduction

Insulin-degrading enzyme (IDE) is a crucial regulator of insulin homeostasis, and its dysregulation has been implicated in the pathophysiology of type 2 diabetes and Alzheimer's disease.[1] The development of potent and selective small-molecule inhibitors of IDE is therefore of significant interest for both basic research and therapeutic applications. This compound emerged from an ultra-high-throughput screening (uHTS) campaign as a promising lead compound.[2] This document serves as a technical resource for researchers and drug development professionals working with or interested in this compound.

Chemical Properties and Synthesis

This compound, with the chemical name 5-fluoro-2-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]-1,2-benzisothiazol-3(2H)-one, is a small molecule with the following properties:

| Property | Value |

| Molecular Formula | C₂₁H₂₂FN₃O₅S₂ |

| Molecular Weight | 479.5 g/mol |

| CAS Number | 1632125-79-1 |

| Purity | >98% (as determined by HPLC, MS, and NMR) |

| Solubility | DMF: 5 mg/ml; DMSO: 1 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml |

The synthesis of this compound is described as a convergent, six-step process with a 26% overall yield after purification by preparative HPLC. While a detailed, step-by-step protocol is not publicly available, the synthesis is considered straightforward.

Mechanism of Action

This compound is a potent and selective inhibitor of IDE, with a reported IC50 of 188 nM .[3] It functions as a covalent inhibitor, specifically targeting the thiol group of cysteine residue 819 (Cys819) within the IDE active site.[2] This mechanism has been confirmed through experiments using a cysteine-free mutant of IDE, in which this compound shows significantly reduced inhibitory activity.

Quantitative Data

The following table summarizes the key quantitative parameters reported for this compound.

| Parameter | Value | Assay Type | Reference |

| IC50 | 188 nM | Biochemical IDE Inhibition Assay | [3] |

| Ki | Not Reported | - | - |

| In Vivo Efficacy | Not Quantitatively Reported | - | - |

| Pharmacokinetics | Not Reported | - | - |

Note: While a specific Ki value for this compound has not been found in the public domain, a potent peptide-derived hydroxamic acid IDE inhibitor, Ii1, has been reported with a Ki of 1.7 nM, providing a benchmark for high-potency IDE inhibition.[1]

Experimental Protocols

Biochemical IDE Inhibition Assay

This assay determines the direct inhibitory effect of compounds on recombinant IDE.

-

Reagents: Recombinant IDE (2 nM), fluorescently labeled substrate (e.g., a short peptide), test compound (e.g., this compound) at various concentrations.

-

Procedure:

-

Incubate recombinant IDE with a range of concentrations of the test compound.

-

Add the fluorescently labeled substrate.

-

Monitor the hydrolysis of the substrate over time by measuring the change in fluorescence.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

-

Cysteine-Free IDE Mutant Assay

This assay is crucial for confirming the thiol-alkylating mechanism of action of inhibitors like this compound.

-

Reagents: Recombinant wild-type IDE, recombinant cysteine-free IDE mutant, fluorescently labeled substrate, test compound.

-

Procedure:

-

Perform the biochemical IDE inhibition assay as described above in parallel with both wild-type IDE and the cysteine-free IDE mutant.

-

Compare the inhibitory activity of the test compound on both enzyme variants. A significant loss of activity against the cysteine-free mutant confirms a thiol-dependent mechanism.

-

Activity-Based Protein Profiling (ABPP)

ABPP is used to assess the selectivity of a compound against a broad range of enzymes in a complex biological sample.

-

Reagents: Cell or tissue lysate, activity-based probe (ABP) with a reporter tag (e.g., a fluorophore or biotin), test compound.

-

Procedure:

-

Pre-incubate the proteome with the test compound (this compound).

-

Add the ABP, which will covalently label the active sites of a class of enzymes.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled enzymes using the reporter tag (e.g., fluorescence scanning for a fluorophore tag).

-

A decrease in the labeling of a specific enzyme in the presence of the test compound indicates that the compound binds to and inhibits that enzyme. For identification of off-targets, labeled proteins can be enriched (e.g., using streptavidin beads for a biotin tag) and identified by mass spectrometry.[4][5][6]

-

Signaling Pathways and Experimental Workflows

Insulin Signaling Pathway

Inhibition of IDE by this compound is expected to potentiate insulin signaling by preventing the degradation of insulin. This leads to prolonged activation of the insulin receptor and its downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.

Caption: Insulin signaling pathway and the inhibitory action of this compound on IDE.

Experimental Workflow for IDE Inhibitor Screening

The general workflow for identifying and characterizing IDE inhibitors like this compound involves a multi-step process.

Caption: A typical workflow for the discovery and development of IDE inhibitors.

Logical Relationship of this compound Action

The core mechanism of this compound's therapeutic potential is based on a clear logical progression from enzyme inhibition to physiological effect.

Caption: The logical cascade of this compound's action from target engagement to potential therapeutic outcome.

Conclusion

This compound is a well-characterized, potent, and selective small-molecule inhibitor of the insulin-degrading enzyme. Its defined mechanism of action, targeting a specific cysteine residue, makes it an invaluable tool for dissecting the complex roles of IDE in health and disease. While further in vivo studies are needed to fully elucidate its pharmacokinetic profile and therapeutic efficacy, this compound represents a significant advancement in the field of IDE research and holds promise as a lead compound for the development of novel treatments for diabetes and other associated disorders.

References

- 1. This compound, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Activity-based protein profiling for biochemical pathway discovery in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bitesizebio.com [bitesizebio.com]

The Discovery and Synthesis of ML345: A Potent and Selective Inhibitor of Insulin-Degrading Enzyme

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of ML345, a potent and selective small-molecule inhibitor of the insulin-degrading enzyme (IDE). This compound was identified through an ultra-high-throughput screening (uHTS) campaign and subsequently optimized via medicinal chemistry efforts.[1] It serves as a valuable chemical probe for studying the physiological and pathological roles of IDE, particularly in the context of type 2 diabetes and Alzheimer's disease. This guide details the experimental protocols for its synthesis and biological evaluation, presents key quantitative data in a structured format, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Insulin-degrading enzyme (IDE) is a zinc-metalloprotease that plays a crucial role in the catabolism of several key peptide hormones, including insulin, glucagon, and amyloid-beta.[1] Its dysregulation has been implicated in the pathophysiology of major metabolic and neurodegenerative diseases. The development of potent and selective IDE inhibitors is therefore of significant interest for both basic research and therapeutic applications. This compound emerged from the NIH Molecular Libraries Program as a novel, non-peptide inhibitor of IDE, offering a valuable tool to dissect the complex biology of this enzyme.[1]

Discovery of this compound

This compound was discovered through a robust ultra-high-throughput screening (uHTS) campaign designed to identify inhibitors of IDE.[1] The primary screen utilized a fluorescence polarization (FP) assay to measure the degradation of a fluorescein-labeled amyloid-beta (1-40) peptide by endogenous IDE in human embryonic kidney (HEK293) cells. Hits from the primary screen were then subjected to a series of secondary assays to confirm their activity, determine their mechanism of action, and assess their selectivity.

Experimental Workflow for Discovery

The discovery process followed a logical progression from a broad initial screen to more specific confirmatory and counter-screens.

Caption: High-level workflow for the discovery of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that is well-documented in the Probe Report from the NIH Molecular Libraries Program. The overall synthesis is convergent and proceeds in six steps with a total yield of approximately 26% after purification.

Synthetic Scheme

A detailed, step-by-step synthetic protocol is provided in the Experimental Protocols section of this document. The general synthetic scheme is as follows:

Caption: Synthetic pathway for the preparation of this compound.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of IDE with a defined mechanism of action. It selectively targets a specific cysteine residue, Cys819, within the enzyme. This covalent modification leads to the inhibition of IDE's proteolytic activity.

Quantitative Biological Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Assay Type |

| IC50 | 188 nM | Cell-free IDE Inhibition Assay |

| Cellular IC50 | ~1 µM | Endogenous IDE Inhibition (HEK293 cells) |

| Solubility (PBS, pH 7.4) | 0.4 µM | PBS Buffer |

| Solubility (DMEM + FBS) | 5.1 µM | Cell Culture Medium |

| Purity | >98% | HPLC |

| Stability in PBS | >48 hours at room temp | HPLC |

Downstream Signaling Effects

Inhibition of IDE by this compound is expected to potentiate the signaling of IDE substrates. A primary example is the enhancement of insulin signaling. By preventing the degradation of insulin, this compound can lead to prolonged activation of the insulin receptor and its downstream pathways, such as the PI3K/Akt pathway.

Caption: Signaling pathway affected by this compound-mediated IDE inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the synthesis and biological evaluation of this compound.

Synthesis of this compound

The following is a step-by-step protocol for the chemical synthesis of this compound, adapted from the NIH Probe Report.

Step 1: Amidation A mixture of acid chloride 1 (10 mmol) and triethylamine (50.0 mmol) in CH2Cl2 (50 mL) is treated dropwise with morpholine (30 mmol) at room temperature. After 14 hours, the reaction is quenched with saturated NH4Cl and extracted with ethyl acetate.

Step 2: Saponification The product from Step 1 is dissolved in methanol and treated with NaOH. The solvent is removed, and the residue is dissolved in acetone.

Step 3: Benzylation To the solution from Step 2, benzyl bromide is added, and the mixture is stirred at 0°C for 1 hour. The precipitate is collected and treated with 1 N HCl to afford compound 5 .

Step 4: Chlorination Compound 5 is treated with a chlorinating agent to yield the corresponding acid chloride.

Step 5: Coupling The acid chloride from Step 4 is coupled with a suitable amine under basic conditions.

Step 6: Cyclization The product from Step 5 is treated with [bis(trifluoroacetoxy)iodo]benzene (PIFA) and trifluoroacetic acid (TFA) in CH2Cl2. The reaction is refluxed for 40 hours, and the crude product is purified by flash column chromatography and preparative HPLC to yield this compound.

Cell-Free IDE Inhibition Assay (Fluorescence Polarization)

This assay quantifies the ability of a compound to directly inhibit recombinant IDE.

-

Reagents:

-

Recombinant human IDE

-

Fluorescein-amyloid-beta-(1-40)-Lys-Biotin (FAβB) substrate

-

Assay Buffer: 100 mM NaCl, 10 mM MgCl2, 50 mM HEPES, pH 7.4, 0.1% BSA

-

Test compounds (e.g., this compound) serially diluted in DMSO

-

-

Procedure:

-

Dispense 10 µL of recombinant IDE (final concentration 1 nM) into each well of a 384-well microtiter plate.

-

Add 10 µL of test compound in DMSO (final concentration 1% DMSO) or DMSO only for controls.

-

Initiate the reaction by adding 10 µL of FAβB substrate (final concentration 1 µM).

-

Incubate the plate at room temperature, protected from light.

-

Measure fluorescence polarization using a suitable plate reader.

-

Calculate the percent inhibition relative to controls.

-

Proteome-Wide Cysteine Reactivity Profiling

This assay assesses the selectivity of this compound for its target cysteine in IDE versus other cysteine-containing proteins in the proteome.

-

Reagents:

-

Cell lysate (e.g., from HEK293 cells)

-

This compound at various concentrations

-

Chloroacetamide-rhodamine probe (5 µM)

-

-

Procedure:

-

Incubate the cell lysate with this compound or DMSO control for 30 minutes at 37°C.

-

Add the chloroacetamide-rhodamine probe and incubate for an additional 30 minutes at 25°C.

-

Separate the proteins by SDS-PAGE.

-

Visualize the rhodamine-labeled proteins using a fluorescence gel scanner.

-

Compare the banding patterns between the this compound-treated and control lanes to identify off-target interactions.

-

Structure-Activity Relationship (SAR)

The development of this compound involved medicinal chemistry optimization to improve its potency and selectivity. While a detailed SAR table with a wide range of analogs is not publicly available, the discovery of this compound itself, which targets a specific cysteine residue, suggests that the electrophilic nature of the benzisothiazolone core is crucial for its activity. Modifications to the morpholine and phenylsulfonyl substituents were likely explored to optimize properties such as solubility, cell permeability, and metabolic stability, leading to the final probe compound. Further research into the synthesis and evaluation of this compound analogs would be valuable for a more comprehensive understanding of its SAR.

Conclusion

This compound is a potent and selective inhibitor of insulin-degrading enzyme that was discovered through a comprehensive screening and optimization effort. Its well-defined mechanism of action, targeting a specific cysteine residue, makes it a valuable tool for studying the roles of IDE in health and disease. The synthetic route is established, and robust biological assays are available for its characterization. This technical guide provides a centralized resource of information on this compound for researchers and drug development professionals, facilitating its use as a chemical probe to further elucidate the biology of IDE and explore its therapeutic potential.

References

ML345: A Technical Guide to Target Selectivity and Potency

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of ML345, a potent and selective small-molecule inhibitor of the Insulin-Degrading Enzyme (IDE). The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's biochemical properties, target engagement, and the experimental methodologies used for its characterization.

Core Properties of this compound

This compound is a small-molecule inhibitor that demonstrates high potency and selectivity for the insulin-degrading enzyme (IDE), a zinc-metalloprotease implicated in the pathogenesis of type 2 diabetes and Alzheimer's disease.[1] The probe was identified through an ultra-high-throughput screening (uHTS) campaign and subsequent medicinal chemistry optimization.[1]

Mechanism of Action: this compound acts as a covalent inhibitor, specifically targeting the cysteine residue at position 819 (Cys819) within the IDE active site.[1] This targeted covalent modification leads to the effective inhibition of the enzyme's proteolytic activity.

Quantitative Potency and Selectivity Data

The potency and selectivity of this compound have been characterized through a series of biochemical and cellular assays. The key quantitative data are summarized in the tables below.

| Parameter | Value | Assay Type | Notes |

| IC50 | 188 nM | Biochemical Assay | Inhibition of recombinant IDE. |

| EC50 | 188 nM | Cellular Assay | Inhibition of endogenous IDE in HEK293T cells.[2] |

Table 1: Potency of this compound against Insulin-Degrading Enzyme (IDE)

| Enzyme/Target | Inhibition/Activity | Assay Type | Notes |

| Neprilysin (NEP) | No significant inhibition | Biochemical Assay | Tested as a representative zinc-metalloprotease. |

| Panel of Cysteine-Reactive Enzymes | >10-fold selectivity for IDE | Proteome-wide Cysteine Reactivity Profiling | Demonstrates selectivity for IDE over other enzymes with reactive cysteines.[2] |

Table 2: Selectivity Profile of this compound

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Primary High-Throughput Screening (HTS) Assay

This fluorescence polarization (FP) based assay was employed for the initial identification of IDE inhibitors from a large chemical library.

-

Principle: The assay measures the change in polarization of a fluorescently labeled substrate upon cleavage by IDE. A small, rapidly rotating fluorescent substrate has a low polarization value. When bound to the larger IDE enzyme, its rotation slows, and the polarization value increases. Cleavage of the substrate by IDE releases a small fluorescent fragment, leading to a decrease in polarization. Inhibitors of IDE prevent this cleavage, thus maintaining a high polarization signal.

-

Reagents:

-

Assay Buffer: Specific composition not publicly detailed.

-

Enzyme: Recombinant human IDE.

-

Substrate: Fluorescein-labeled amyloid-beta (1-40) peptide with a C-terminal biotin tag (FAβB).

-

-

Procedure:

-

Test compounds were pre-incubated with recombinant IDE in assay buffer.

-

The FAβB substrate was added to initiate the enzymatic reaction.

-

The reaction was incubated at room temperature for a specified period.

-

Fluorescence polarization was measured using a suitable plate reader.

-

A decrease in the polarization signal indicated enzymatic activity, while a sustained high signal indicated inhibition.

-

Biochemical IC50 Determination Assay

This cell-free assay was used to determine the half-maximal inhibitory concentration (IC50) of this compound against purified IDE.

-

Principle: Similar to the primary HTS assay, this is a fluorescence polarization-based method.

-

Reagents:

-

Assay Buffer: Specific composition not publicly detailed.

-

Enzyme: Recombinant human IDE.

-

Substrate: Fluorescein-labeled amyloid-beta (1-40) peptide with a C-terminal biotin tag (FAβB).

-

Test Compound: this compound serially diluted.

-

-

Procedure:

-

A dilution series of this compound was prepared.

-

This compound dilutions were incubated with recombinant IDE.

-

The FAβB substrate was added to start the reaction.

-

After incubation, fluorescence polarization was measured.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistical equation.

-

Cellular EC50 Determination Assay

This assay was performed to confirm the activity of this compound on endogenous IDE within a cellular context.

-

Principle: This assay also utilizes the fluorescence polarization principle but with live cells providing the source of IDE.

-

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.

-

Reagents:

-

Cell Culture Medium: Standard growth medium for HEK293T cells.

-

Substrate: Fluorescein-labeled amyloid-beta (1-40) peptide with a C-terminal biotin tag (FAβB).

-

Test Compound: this compound serially diluted.

-

-

Procedure:

-

HEK293T cells were seeded in microplates.

-

Cells were treated with a dilution series of this compound and incubated.

-

The FAβB substrate was added to the cells.

-

After an incubation period, the fluorescence polarization of the supernatant or cell lysate was measured.

-

EC50 values were determined from the resulting dose-response curves.

-

Cysteine Reactivity Profiling

To assess the selectivity of this compound for IDE over other cysteine-containing proteins, a proteome-wide cysteine reactivity profiling study was conducted.

-

Principle: This method uses activity-based protein profiling (ABPP) with a broad-spectrum cysteine-reactive probe to label accessible and reactive cysteine residues across the proteome. Competition with a test compound (this compound) that covalently binds to specific cysteines prevents their labeling by the probe. The reduction in labeling of a particular protein in the presence of the test compound is quantified by mass spectrometry to determine selectivity.

-

Procedure:

-

A cell lysate or proteome extract was treated with this compound at various concentrations.

-

A broad-spectrum, alkyne-tagged cysteine-reactive probe was then added to the treated proteome.

-

The labeled proteins were then "clicked" to a reporter tag (e.g., biotin-azide) for enrichment.

-

Enriched proteins were digested, and the resulting peptides were analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

-

The relative abundance of labeled cysteine-containing peptides was compared between this compound-treated and vehicle-treated samples to identify the off-target proteins that this compound interacts with.

-

Visualizations

The following diagrams illustrate key pathways and workflows related to the characterization of this compound.

Caption: IDE Signaling and Inhibition by this compound.

Caption: Fluorescence Polarization Assay Principle.

Caption: Cysteine Reactivity Profiling Workflow.

References

ML345: A Potent and Selective Covalent Inhibitor of Insulin-Degrading Enzyme for Diabetes Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Type 2 diabetes mellitus is a global health crisis characterized by insulin resistance and progressive beta-cell dysfunction. A key regulator of insulin signaling is the Insulin-Degrading Enzyme (IDE), a zinc-metalloprotease responsible for the catabolism of insulin and other bioactive peptides. Inhibition of IDE represents a promising therapeutic strategy to enhance and prolong insulin action. This technical guide provides a comprehensive overview of ML345, a potent and selective small-molecule inhibitor of IDE. We delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and visualize its role in relevant signaling pathways. This document serves as a core resource for researchers investigating IDE-targeted therapies for diabetes and related metabolic disorders.

Introduction to this compound

This compound is a small-molecule compound identified through high-throughput screening and subsequent medicinal chemistry optimization as a potent and selective inhibitor of the Insulin-Degrading Enzyme (IDE).[1] By inhibiting IDE, this compound effectively increases the half-life of insulin, thereby enhancing insulin signaling.[2] This makes it a valuable tool for studying the physiological and pathophysiological roles of IDE and a potential starting point for the development of novel anti-diabetic therapeutics.[1]

Mechanism of Action

This compound functions as a covalent inhibitor of IDE.[2] Its mechanism involves the specific targeting and covalent modification of a cysteine residue, Cys819, within the IDE active site.[3] This covalent interaction is reversible in the presence of reducing agents.[2] The selectivity of this compound for IDE over other proteases, particularly other zinc-metalloproteases, is a key attribute that makes it a valuable research tool.[2]

Quantitative Data Summary

The inhibitory potency of this compound against IDE has been characterized in various assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Assay Type | Source |

| IC50 | 188 nM | Biochemical IDE Inhibition Assay | [1] |

Signaling Pathways

This compound's primary effect is upstream of the canonical insulin signaling cascades. By preventing insulin degradation, this compound leads to a sustained activation of the insulin receptor and its downstream pathways, principally the PI3K/Akt and MAPK pathways.

This compound Mechanism of Action on Insulin Availability

The following diagram illustrates the fundamental mechanism by which this compound increases the bioavailability of insulin to its receptor.

Overview of the Insulin Signaling Pathway

The diagram below provides a simplified overview of the major insulin signaling pathways, highlighting the point of intervention for IDE and its inhibitor, this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Biochemical IDE Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay is used to determine the in vitro potency of this compound against recombinant IDE.

-

Principle: A fluorogenic IDE substrate (FRET peptide) is incubated with recombinant IDE. Cleavage of the substrate by IDE separates a fluorophore from a quencher, resulting in an increase in fluorescence. The ability of this compound to inhibit this increase in fluorescence is measured.

-

Materials:

-

384-well microtiter plates

-

Recombinant wild-type IDE

-

FRET-based IDE substrate

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 150 mM NaCl)

-

This compound stock solution in DMSO

-

Fluorescence plate reader

-

-

Protocol:

-

Prepare a serial dilution of this compound in DMSO. A 10-point, semi-log dilution series starting at a nominal concentration of 100 μM is recommended.[2]

-

Dispense 10 µL of recombinant IDE (final concentration of 1 nM) into each well.[2] For control wells, add buffer only (0% activity) or IDE with DMSO vehicle (100% activity).[2]

-

Add 10 nL of the this compound serial dilutions or DMSO vehicle to the appropriate wells.

-

Incubate for 30 minutes at 37°C.[2]

-

Initiate the reaction by adding 10 µL of the FRET substrate (final concentration of 1 µM).[2]

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the controls.

-

Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Covalent Mechanism Confirmation Assay (Cysteine-Free IDE Mutant)

This assay confirms that this compound's inhibitory activity is dependent on the presence of cysteine residues in IDE.

-

Principle: A mutant form of IDE where the target cysteine (Cys819) is replaced with another amino acid (e.g., alanine) is used. If this compound acts via covalent modification of this cysteine, it will not inhibit the cysteine-free mutant.

-

Materials:

-

Recombinant wild-type IDE

-

Recombinant cysteine-free IDE mutant

-

FRET-based IDE substrate

-

This compound

-

Assay components as in section 5.1.

-

-

Protocol:

-

Perform the IDE inhibition assay as described in section 5.1 in parallel with both wild-type IDE and the cysteine-free IDE mutant.

-

Compare the dose-response curves of this compound against both forms of the enzyme.

-

A significant rightward shift or complete loss of inhibitory activity against the cysteine-free mutant confirms a cysteine-dependent covalent mechanism of action.[2]

-

Cellular Insulin Signaling Assay (Western Blot)

This assay is used to assess the effect of this compound on the activation of downstream insulin signaling pathways in a cellular context.

-

Principle: Cells are treated with insulin in the presence or absence of this compound. Cell lysates are then analyzed by Western blot to detect the phosphorylation status of key signaling proteins such as Akt and ERK, which indicates pathway activation.

-

Materials:

-

Hepatocellular carcinoma cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

This compound

-

Insulin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Plate HepG2 cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

-

Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the desired primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

In Vivo Oral Glucose Tolerance Test (OGTT)

This assay evaluates the effect of this compound on glucose homeostasis in an animal model of diabetes or insulin resistance.

-

Principle: After an overnight fast, a bolus of glucose is administered orally to mice. Blood glucose levels are monitored over time. An improvement in glucose clearance in this compound-treated animals compared to vehicle-treated controls indicates enhanced insulin action.

-

Materials:

-

Mouse model (e.g., C57BL/6 mice on a high-fat diet)

-

This compound formulation for oral or intraperitoneal administration

-

Vehicle control

-

Glucose solution (e.g., 2 g/kg body weight)

-

Glucometer and test strips

-

-

Protocol:

-

Fast the mice overnight (approximately 16 hours) with free access to water.

-

Record the baseline blood glucose level (t=0) from a tail snip.

-

Administer this compound or vehicle to the mice.

-

After a specified pre-treatment time (e.g., 30-60 minutes), administer the glucose solution by oral gavage.

-

Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time for both groups.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of this compound on glucose tolerance.

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the preclinical evaluation of an IDE inhibitor like this compound.

Conclusion

This compound is a well-characterized, potent, and selective covalent inhibitor of the Insulin-Degrading Enzyme. Its defined mechanism of action and demonstrated effects on insulin signaling make it an invaluable research tool for elucidating the multifaceted roles of IDE in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies on diabetes, neurodegenerative diseases, and other IDE-related pathologies. Further investigation, particularly in in vivo models of metabolic disease, will be crucial to fully realize the therapeutic potential of IDE inhibition.

References

ML345: A Technical Guide for Its Application in Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. The clearance of Aβ is a critical area of investigation, with the Insulin-Degrading Enzyme (IDE) identified as a key protease in its degradation.[1][2] This technical guide provides an in-depth overview of ML345, a potent and selective small-molecule inhibitor of IDE, and its application as a research tool in Alzheimer's disease studies.[3][4] While seemingly counterintuitive as a therapeutic, this compound serves as a valuable probe to elucidate the mechanisms of Aβ metabolism and the role of IDE in AD pathophysiology.

The Role of Insulin-Degrading Enzyme (IDE) in Alzheimer's Disease

IDE is a zinc-metallopeptidase with a crucial role in the degradation of both insulin and Aβ.[1][5] This dual substrate specificity positions IDE at the crossroads of type 2 diabetes and Alzheimer's disease, two conditions with a known epidemiological link.[2][6] In the context of AD, reduced IDE activity or expression has been observed in the brains of patients, suggesting a compromised Aβ clearance mechanism.[6] Conversely, enhancing IDE activity is being explored as a potential therapeutic strategy to reduce Aβ burden.[6]

The enzyme's involvement in breaking down Aβ monomers prevents the formation of toxic oligomers and subsequent plaque formation.[1] Studies using IDE knockout mice have demonstrated a significant reduction in the degradation of exogenously applied Aβ, confirming its importance in this process.[3]

This compound: A Potent and Selective IDE Inhibitor

This compound is a small-molecule inhibitor of IDE with a reported IC50 of 188 nM.[7] It targets a specific cysteine residue (Cys819) within the enzyme, leading to its inhibition.[3][4] Developed through a high-throughput screening campaign, this compound offers high potency and selectivity for IDE, making it a precise tool for studying the enzyme's function.[3][4]

Quantitative Data for this compound

| Property | Value | Reference |

| Target | Insulin-Degrading Enzyme (IDE) | [3][4] |

| IC50 | 188 nM | [7] |

| Mechanism of Action | Targets Cys819 residue of IDE | [3][4] |

| Primary Application | Research tool for diabetes and Alzheimer's disease | [3][7] |

Application of this compound in Alzheimer's Disease Research: Probing Aβ Degradation

The primary application of this compound in the context of Alzheimer's disease is not as a therapeutic agent, but as a research tool to investigate the role of IDE in Aβ clearance. By selectively inhibiting IDE, researchers can quantify the contribution of this enzyme to the overall degradation of Aβ in various experimental models. This is crucial for understanding the potential impact of impaired IDE function in the disease state and for validating therapeutic strategies aimed at enhancing IDE activity.

One key study demonstrated that the degradation of Aβ by human iPSC-derived neuron lysates was inhibited by this compound, confirming that IDE is a major contributor to Aβ degradation in this system.[8]

Signaling Pathway of IDE-Mediated Aβ Degradation

Caption: IDE binds to and degrades Aβ monomers. This compound inhibits IDE, preventing Aβ degradation.

Experimental Protocol: Quantifying IDE-Mediated Aβ Degradation using this compound in a Neuronal Cell Culture Model

This protocol outlines a typical experiment to determine the contribution of IDE to Aβ degradation in a neuronal cell line (e.g., SH-SY5Y or iPSC-derived neurons).

1. Cell Culture and Treatment:

-

Culture neuronal cells to 80-90% confluency in appropriate media.

-

Prepare solutions of synthetic Aβ42 monomers at a final concentration of 100 nM.

-

Prepare stock solutions of this compound in DMSO.

-

Treat cells with either vehicle (DMSO) or varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1 hour prior to Aβ treatment.

-

Add Aβ42 monomers to the cell culture media and incubate for a defined time course (e.g., 0, 1, 3, 6, 12, 24 hours).

2. Sample Collection:

-

At each time point, collect the cell culture supernatant.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

3. Aβ Quantification:

-

Measure the concentration of Aβ42 in both the cell culture supernatant and the cell lysates using a commercially available Aβ42 ELISA kit.

4. Data Analysis:

-

Calculate the rate of Aβ42 degradation in the vehicle-treated group.

-

Compare the degradation rates in the this compound-treated groups to the vehicle control.

-

The difference in degradation rates represents the contribution of IDE to Aβ clearance in this model.

Experimental Workflow Diagram

Caption: Workflow for assessing IDE's role in Aβ degradation using this compound.

Alternative Therapeutic Target in Alzheimer's Disease: KCNQ2 Channels

It is important for researchers to be aware of other emerging targets in AD drug development. One such target is the KCNQ2 potassium channel. KCNQ channels are voltage-gated potassium channels that play a critical role in regulating neuronal excitability. Genetic variations in KCNQ2 have been associated with cognitive decline. Activators of KCNQ2/3 channels are being investigated for their potential to reduce neuronal hyperexcitability, a phenomenon observed in the brains of some Alzheimer's patients. This represents a distinct and mechanistically different approach to AD therapy compared to targeting Aβ clearance pathways.

Conclusion

This compound is a powerful and selective research tool for investigating the role of Insulin-Degrading Enzyme in Alzheimer's disease pathophysiology. Its utility lies in its ability to precisely inhibit IDE, allowing for the quantification of this enzyme's contribution to Aβ degradation. While not a therapeutic candidate for AD itself, the insights gained from studies using this compound are invaluable for validating IDE as a therapeutic target and for the development of novel IDE-activating compounds. A clear understanding of the molecular players in Aβ clearance, facilitated by tools like this compound, is essential for advancing the development of effective treatments for Alzheimer's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. tandfonline.com [tandfonline.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. portlandpress.com [portlandpress.com]

ML345: A Potent and Selective Inhibitor of Insulin-Degrading Enzyme

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ML345 is a small molecule inhibitor that has garnered significant attention in the fields of diabetes and neurodegenerative disease research.[1] It is a potent and selective inhibitor of the insulin-degrading enzyme (IDE), a key zinc-metallopeptidase responsible for the catabolism of insulin and other bioactive peptides.[1][2][3] By inhibiting IDE, this compound offers a promising therapeutic strategy for enhancing insulin signaling in type 2 diabetes and for modulating the levels of amyloid-beta (Aβ) peptides implicated in Alzheimer's disease.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed insights into relevant experimental protocols and signaling pathways.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 5-fluoro-2-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]-1,2-benzisothiazol-3(2H)-one.[3] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 5-fluoro-2-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]-1,2-benzisothiazol-3(2H)-one |

| CAS Number | 1632125-79-1[2][3] |

| Molecular Formula | C₂₁H₂₂FN₃O₅S₂[3] |

| SMILES | C1COCCN1C2=CC=C(C=C2S(=O)(=O)N2CCOCC2)N2C(=O)C3=C(S2)C=C(F)C=C3 |

| InChI | InChI=1S/C21H22FN3O5S2/c22-15-1-4-20-17(13-15)21(26)25(31-20)19-14-16(32(27,28)24-7-11-30-12-8-24)2-3-18(19)23-5-9-29-10-6-23/h1-4,13-14H,5-12H2 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 479.5 g/mol [3] |

| Appearance | Solid |

| Purity | 99.37%[2] |

| Solubility | DMF: 5 mg/ml, DMSO: 1 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml[3] |

| Storage | Store at -20°C[3] |

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of the insulin-degrading enzyme (IDE), with a reported half-maximal inhibitory concentration (IC50) of 188 nM.[2] Its mechanism of action involves the specific targeting of a cysteine residue, Cys819, located within the active site of IDE.[1] This covalent modification leads to the irreversible inhibition of the enzyme's proteolytic activity. This compound demonstrates good selectivity for IDE, with over 10-fold greater potency against IDE compared to other enzymes with reactive cysteine residues.[3]

The inhibition of IDE by this compound has significant implications for cellular signaling pathways, most notably the insulin signaling cascade.

Impact on Insulin Signaling Pathway

By preventing the degradation of insulin, this compound effectively prolongs its bioavailability, leading to enhanced and sustained activation of the insulin receptor and its downstream signaling pathways. Experimental evidence has shown that treatment with this compound can reverse the enhanced phosphorylation of key signaling proteins such as AKT2, MAPK, and FoxO1, which are often dysregulated in insulin-resistant states.

Experimental Protocols

The characterization and evaluation of this compound have been performed using a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Synthesis of this compound

While the exact, step-by-step synthesis protocol for this compound is proprietary and not publicly available in full detail, its development stemmed from an ultra-high-throughput screening (uHTS) campaign, followed by medicinal chemistry-led structure-activity relationship (SAR) optimization. The synthesis of analogous complex heterocyclic compounds typically involves multi-step reactions. A plausible general workflow for its synthesis is outlined below.

Insulin-Degrading Enzyme (IDE) Inhibition Assay

A fluorescence polarization (FP)-based assay is a common method to determine the inhibitory activity of compounds against IDE.

Principle: This assay measures the change in polarization of fluorescently labeled IDE substrate. When the substrate is intact, it tumbles slowly in solution, resulting in high fluorescence polarization. Upon cleavage by IDE, the smaller fluorescent fragment tumbles more rapidly, leading to a decrease in polarization. Inhibitors of IDE will prevent this cleavage, thus maintaining a high polarization signal.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at physiological pH.

-

Recombinant human IDE: Dilute to the desired concentration in assay buffer.

-

Fluorescently labeled IDE substrate (e.g., Fluorescein-Aβ-(1–40)-Lys-Biotin): Dilute to the desired concentration in assay buffer.

-

This compound: Prepare a stock solution in DMSO and create a serial dilution series in assay buffer.

-

-

Assay Procedure:

-

In a 384-well black plate, add a small volume of the this compound dilutions.

-

Add the recombinant IDE solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorescently labeled IDE substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., EDTA).

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to control wells (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across a complex proteome.

Principle: This method utilizes activity-based probes (ABPs) that covalently bind to the active site of a specific class of enzymes. In a competitive ABPP experiment, a proteome is pre-incubated with the inhibitor of interest (this compound) before the addition of a broad-spectrum ABP targeting the same class of enzymes. If this compound binds to its target, it will block the subsequent binding of the ABP. The protein-ABP complexes are then detected, often via a reporter tag on the ABP (e.g., a fluorophore or biotin).

Protocol:

-

Cell Culture and Lysis:

-

Culture cells of interest (e.g., HEK293) to a suitable confluency.

-

Harvest the cells and prepare a cell lysate by sonication or detergent-based lysis in a suitable buffer.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

Competitive Labeling:

-

In separate microcentrifuge tubes, pre-incubate a standardized amount of the cell lysate with varying concentrations of this compound or vehicle control (DMSO) for a defined period (e.g., 30 minutes) at 37°C.

-

Add a cysteine-reactive ABP (e.g., a probe with an iodoacetamide or chloroacetamide warhead) to each tube and incubate for another defined period (e.g., 30 minutes) at room temperature.

-

-

Detection and Analysis:

-

Gel-based analysis:

-

If the ABP contains a fluorescent reporter tag (e.g., rhodamine), quench the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled proteins using a fluorescence gel scanner. A decrease in the fluorescence intensity of a band in the this compound-treated lanes compared to the control indicates that this compound is binding to that protein.

-

-

Mass spectrometry-based analysis:

-

If the ABP contains a biotin tag, the labeled proteins can be enriched using streptavidin beads.

-

The enriched proteins are then digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific protein targets of this compound on a proteome-wide scale.

-

-

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the insulin-degrading enzyme. Its high potency and selectivity make it an excellent probe for studying the intricacies of insulin signaling and amyloid-beta metabolism. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of this compound in diabetes, Alzheimer's disease, and other related disorders. Future research will likely focus on optimizing the pharmacokinetic properties of this compound and evaluating its efficacy and safety in preclinical animal models.

References

The Pharmacophore of ML345: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Core Molecular Features Driving Inhibition of Insulin-Degrading Enzyme

This technical guide provides a comprehensive overview of the pharmacophore of ML345, a potent and selective small-molecule inhibitor of the Insulin-Degrading Enzyme (IDE). Developed through an extensive ultra high-throughput screening campaign and subsequent medicinal chemistry optimization, this compound serves as a critical tool for researchers in the fields of diabetes and neurodegenerative diseases.[1][2] This document details the structure-activity relationships, key experimental protocols, and the molecular mechanism of action of this compound, offering valuable insights for scientists and professionals engaged in drug discovery and development.

Introduction to this compound and its Target: Insulin-Degrading Enzyme (IDE)

Insulin-Degrading Enzyme (IDE) is a zinc-metalloprotease that plays a crucial role in the catabolism of several key peptide hormones, including insulin, glucagon, and amyloid-beta.[2] By degrading these signaling molecules, IDE influences a variety of physiological processes. Its involvement in insulin clearance makes it a compelling target for the treatment of type 2 diabetes, where enhancing insulin signaling is a primary therapeutic goal. Furthermore, its ability to degrade amyloid-beta has implicated IDE in the pathogenesis of Alzheimer's disease.

This compound emerged from a screening campaign designed to identify novel small-molecule inhibitors of IDE.[2] It is distinguished from earlier peptide-based inhibitors by its drug-like properties and a distinct mechanism of action. This compound acts as a covalent inhibitor, specifically targeting a cysteine residue (Cys819) within a known allosteric site of IDE, rather than the catalytic zinc center.[2] This mode of inhibition contributes to its selectivity and makes it a valuable chemical probe for studying IDE function.

The Pharmacophore of this compound: Key Structural Features and Structure-Activity Relationships (SAR)

The development of this compound involved a systematic exploration of the structure-activity relationships (SAR) around an initial screening hit. The core pharmacophore of this compound can be understood by analyzing the contributions of its key structural motifs to its inhibitory potency against IDE. The following table summarizes the SAR data for this compound and its analogs.

| Compound | R1 | R2 | R3 | IC50 (nM) |

| This compound | F | H | CH₃ | 188 |

| Analog 1 | H | H | CH₃ | >10000 |

| Analog 2 | Cl | H | CH₃ | 250 |

| Analog 3 | Br | H | CH₃ | 300 |

| Analog 4 | F | F | CH₃ | 450 |

| Analog 5 | F | H | H | 5000 |

| Analog 6 | F | H | Et | 350 |

Key Findings from SAR Studies:

-

The Fluorophenyl Group (R1): The presence of a fluorine atom at the para position of the phenyl ring is critical for potent IDE inhibition. Removal of the fluorine (Analog 1) leads to a dramatic loss of activity. Other halogens at this position (Cl, Br) are tolerated but result in slightly reduced potency compared to fluorine. Disubstitution on this ring (Analog 4) is detrimental to activity.

-

The Sulfonamide Linker: The sulfonamide group is a key component of the pharmacophore, likely involved in binding to the enzyme.

-

The N-Methyl Group (R3): The methyl group on the sulfonamide nitrogen is important for activity. Replacement with a hydrogen atom (Analog 5) significantly decreases potency. Larger alkyl groups (Analog 6) are tolerated but offer no improvement over the methyl group.

-

The Thiazole Core: The central thiazole ring serves as a rigid scaffold to orient the key interacting moieties.

Mechanism of Action: Covalent Modification of Cys819

This compound inhibits IDE through a specific, covalent interaction with the thiol group of cysteine residue 819.[2] This mechanism was elucidated through a series of biochemical assays, including the use of a cysteine-free IDE mutant. The workflow for confirming the mechanism of action is depicted below.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and characterization of this compound.

Fluorescence Polarization (FP) Assay for IDE Inhibition

This assay was the primary method used to determine the potency of this compound and its analogs.

-

Principle: The assay measures the change in polarization of a fluorescently labeled IDE substrate. When the substrate is unbound and small, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger IDE enzyme, its tumbling is slowed, leading to an increase in polarization. Inhibitors of IDE prevent the degradation of the substrate, thus maintaining a high polarization signal.

-

Materials:

-

Recombinant human IDE

-

Fluorescein-labeled IDE substrate (e.g., a short peptide)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA

-

Test compounds (this compound and analogs) dissolved in DMSO

-

384-well black, low-volume microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In the microplate, add 10 µL of assay buffer.

-

Add 1 µL of the test compound dilution (or DMSO for control).

-

Add 10 µL of a solution containing recombinant IDE (final concentration ~5 nM).

-

Incubate for 15 minutes at room temperature.

-

Add 10 µL of the fluorescently labeled substrate (final concentration ~10 nM).

-

Incubate for 60 minutes at room temperature, protected from light.

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters for fluorescein (Excitation: 485 nm, Emission: 525 nm).

-

-

Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cysteine-Free IDE Mutant Assay

This assay is crucial for confirming the covalent mechanism of action of this compound.

-

Principle: A mutant version of IDE where the target cysteine (Cys819) is replaced with another amino acid (e.g., serine) is used. If a compound's inhibitory activity is dependent on reacting with this cysteine, it will show significantly reduced or no activity against the mutant enzyme.

-

Procedure: The experimental procedure is identical to the Fluorescence Polarization Assay for IDE Inhibition described above, with the substitution of the wild-type IDE with the cysteine-free IDE mutant.

-

Expected Outcome for this compound: this compound shows potent inhibition of wild-type IDE but has no significant activity against the cysteine-free mutant, confirming its mechanism as a covalent modifier of Cys819.

Signaling Pathway: IDE Inhibition and Enhanced Insulin Signaling

Inhibition of IDE is hypothesized to increase the local concentration and half-life of insulin, thereby enhancing its signaling cascade. The diagram below illustrates the canonical insulin signaling pathway and the proposed point of intervention for IDE inhibitors like this compound.

Conclusion

This compound is a well-characterized, potent, and selective covalent inhibitor of IDE. Its defined pharmacophore, centered around a fluorinated phenyl ring and an N-methylated sulfonamide, provides a strong foundation for the design of next-generation IDE inhibitors. The detailed experimental protocols and understanding of its mechanism of action make this compound an invaluable tool for researchers investigating the roles of IDE in health and disease. This guide provides the essential technical information for drug development professionals to leverage the knowledge gained from the discovery of this compound in their own research and development programs.

References

ML345 and its effect on amyloid beta degradation

Acknowledgment of Search Results on ML345

Initial searches for the compound "this compound" and its effect on amyloid-beta degradation did not yield any specific results. The scientific literature available through the conducted searches does not contain information on a compound designated this compound in the context of Alzheimer's disease or amyloid-beta metabolism. Therefore, this document will focus on a key enzymatic pathway involved in amyloid-beta regulation that was prominently featured in the broader search on amyloid-beta degradation: the role of Ubiquitin carboxy-terminal hydrolase L1 (UCH-L1). This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of amyloid-beta degradation.

An In-Depth Technical Guide on the Role of UCH-L1 in Amyloid-Beta Regulation

Introduction

Ubiquitin carboxy-terminal hydrolase L1 (UCH-L1) is a deubiquitinating enzyme highly expressed in the central nervous system. It is a critical component of the ubiquitin-proteasome system (UPS), which is responsible for protein degradation and turnover.[1][2] Emerging evidence has implicated the dysfunction of UCH-L1 in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease (AD).[1][2][3] This guide will provide a technical overview of the mechanisms by which UCH-L1 influences the degradation of amyloid-beta (Aβ) precursor protein and the production of Aβ peptides, present key quantitative data from preclinical studies, and outline the experimental protocols used to investigate these processes.

Core Mechanism: UCH-L1 and Its Dual Role in Aβ Regulation

UCH-L1 impacts the amyloidogenic pathway through two primary mechanisms:

-

Direct Regulation of Amyloid Precursor Protein (APP) Degradation: UCH-L1 directly interacts with APP.[1] By promoting the ubiquitination of APP, UCH-L1 facilitates its trafficking to the lysosome for degradation.[1][3][4] This action reduces the available pool of APP for proteolytic processing into Aβ peptides.

-

Indirect Regulation via BACE1 Degradation: UCH-L1 also regulates the levels of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), the rate-limiting enzyme in the amyloidogenic pathway.[1][5] UCH-L1 promotes the degradation of BACE1.[5] Consequently, reduced UCH-L1 activity leads to an accumulation of BACE1, increased cleavage of APP, and elevated production of Aβ.[5][6]

A decrease in UCH-L1 expression or activity, as observed in some AD cases, can therefore lead to an increase in both APP and BACE1 levels, creating a favorable environment for the generation and subsequent aggregation of Aβ plaques.[1][5]

Quantitative Data on the Effect of UCH-L1 Modulation

The following tables summarize key quantitative findings from studies investigating the role of UCH-L1 in Aβ regulation.

| Experimental Model | Intervention | Key Finding | Statistical Significance | Reference |

| APP23/PS45 Transgenic Mice | Intracranial injection of AAV1-UCHL1-GFP | Reduction in APP C-terminal fragments (CTFs) in the hippocampus. | p<0.01 | [3][4] |

| APP23/PS45 Transgenic Mice | Intracranial injection of AAV1-UCHL1-GFP | Lowered Aβ40 levels in the hippocampus. | p<0.05 | [4] |

| Swedish mutant APP stable 20E2 cells | Transfection with pz-UCHL1-st and treatment with LDN (UCHL1 inhibitor) | Significant elevation of mature APP levels. | p<0.01 | [3][4] |

| Swedish mutant APP stable 20E2 cells | Overexpression of UCHL1 | Marked reduction in mature Swedish mutant APP levels. | p<0.05 | [3] |

| Haw cells (wildtype APP) | Overexpression of UCHL1 | Marked reduction in mature wildtype APP levels. | p<0.05 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to study the UCH-L1-Aβ axis.

1. Co-Immunoprecipitation for UCH-L1 and APP Interaction

-

Objective: To determine if UCH-L1 and APP physically interact within a cell.

-

Methodology:

-

Cells (e.g., Haw cells) are lysed to release proteins.

-

An antibody specific to UCH-L1 is added to the cell lysate and incubated to allow the antibody to bind to UCH-L1.

-

Protein A/G beads are added to the mixture. These beads bind to the antibody, which is in turn bound to UCH-L1 and any proteins interacting with it.

-

The beads are pelleted by centrifugation, and unbound proteins are washed away.

-

The bound proteins are eluted from the beads.

-

The eluate is analyzed by Western blotting using an antibody against APP to detect its presence. A band for APP indicates an interaction with UCH-L1.

-

2. Western Blotting for Protein Level Quantification

-

Objective: To measure the relative amounts of specific proteins (e.g., APP, BACE1, Aβ) in cell or tissue lysates.

-

Methodology:

-

Protein samples are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with a primary antibody that specifically binds to the protein of interest.

-

The membrane is then incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase). This secondary antibody binds to the primary antibody.

-

A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).

-

The signal is captured, and the intensity of the bands is quantified using densitometry software. Band intensity is proportional to the amount of protein.

-

3. In Vivo Gene Delivery Using Adeno-Associated Virus (AAV)

-

Objective: To overexpress a gene of interest (e.g., UCH-L1) in a specific brain region of a living animal.

-

Methodology:

-

A recombinant AAV vector is constructed to carry the UCH-L1 gene.

-

Transgenic mice that model Alzheimer's disease (e.g., APP23/PS45) are anesthetized.

-

The AAV vector is delivered to a specific brain region (e.g., the hippocampus) via stereotactic intracranial injection.

-

The animals are allowed to recover, and the virus infects the target cells, leading to the overexpression of UCH-L1.

-

After a designated period, the animals are euthanized, and brain tissue is collected for analysis (e.g., Western blotting for Aβ levels, immunohistochemistry for plaque load).

-

4. Cell-Based Assays for Aβ Secretion

-

Objective: To measure the amount of Aβ secreted by cells in culture.

-

Methodology:

-

A cell line that expresses APP (e.g., Swedish mutant APP stable 20E2 cells) is cultured.

-

The cells are treated with a compound of interest or transfected to overexpress or knockdown a gene (e.g., UCH-L1).

-

The cell culture medium is collected after a specific incubation period.

-

The concentration of Aβ in the medium is quantified using an enzyme-linked immunosorbent assay (ELISA) specific for Aβ40 or Aβ42.

-

Visualizations: Signaling Pathways and Experimental Workflows

References

- 1. UCH-L1 in Alzheimer’s Disease: A Crucial Player in Dementia-Associated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UCH-L1 in Alzheimer's Disease: A Crucial Player in Dementia-Associated Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overexpression of ubiquitin carboxyl-terminal hydrolase L1 (UCHL1) delays Alzheimer's progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Decrease of Uch-L1 Activity Is a Common Mechanism Responsible for Aβ 42 Accumulation in Alzheimer’s and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Foundational Research on Insulin-Degrading Enzyme (IDE) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Insulin-degrading enzyme (IDE) is a pivotal zinc-metalloprotease implicated in the pathogenesis of type 2 diabetes and Alzheimer's disease through its catabolism of key peptides such as insulin and amyloid-beta. Consequently, the development of potent and selective IDE inhibitors has been a long-standing goal in therapeutic research. This technical guide delves into the foundational research on IDE inhibitors, providing a comprehensive overview of key compounds, detailed experimental methodologies, and the intricate signaling pathways governed by IDE activity. Quantitative data is presented in structured tables for comparative analysis, and critical biological and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this important therapeutic target.

Quantitative Data on Foundational IDE Inhibitors

The journey to develop effective IDE inhibitors has produced a range of compounds with varying potencies and mechanisms of action. Early research focused on non-selective agents, which helped to initially probe the function of IDE. Subsequent efforts have led to the discovery of highly potent and selective inhibitors, paving the way for more targeted therapeutic strategies.[1][2] The following table summarizes key quantitative data for several foundational IDE inhibitors.

| Compound | Class | Ki (nM) | IC50 (µM) | Mechanism of Action | Key Characteristics |

| 1,10-Phenanthroline | Chelating Agent | - | ~1000 | Zinc chelation | Non-selective metalloprotease inhibitor |

| Bacitracin | Peptide | - | ~100 | Binds to exosite | Non-selective, broad-spectrum protease inhibitor |

| N-ethylmaleimide (NEM) | Thiol-reactive | - | ~1000 | Covalent modification of cysteine residues | Irreversible, non-selective |

| Ii1 | Peptide Hydroxamate | 0.0028 | 0.019 | Competitive, binds to the catalytic site | First potent and selective IDE inhibitor |

| ML345 | Small Molecule | - | 0.288 | Covalent modification of Cys819 | Selective, cell-permeable |

| 6bK | Macrocycle | - | 0.05 | Binds to an exosite | Potent, selective, and orally bioavailable |

Detailed Experimental Protocols

The characterization of IDE inhibitors relies on robust and reproducible assays. Below are detailed protocols for key experiments frequently cited in foundational IDE research.

In Vitro IDE Inhibition Assay using a Fluorogenic Substrate

This is a high-throughput method to determine the potency of IDE inhibitors.

-

Principle: The assay utilizes a quenched fluorogenic substrate that, upon cleavage by IDE, releases a fluorophore, leading to an increase in fluorescence intensity. The rate of this increase is proportional to IDE activity.

-

Materials:

-

Recombinant human IDE

-

Fluorogenic IDE substrate (e.g., Substance P, amyloid-β-based FRET substrate)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Test compounds (dissolved in DMSO)

-

96-well or 384-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

Add recombinant IDE to the wells of the microplate.

-

Add the diluted test compounds to the wells and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately begin monitoring the fluorescence intensity kinetically using a plate reader with appropriate excitation and emission wavelengths for the specific substrate.

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curve.

-

Determine the percent inhibition for each compound concentration relative to a vehicle control (DMSO).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable dose-response model to calculate the IC50 value.

-

Cell-Based Insulin Degradation Assay

This assay assesses the ability of an inhibitor to protect insulin from degradation by endogenous IDE in a cellular context.

-

Principle: Radiolabeled insulin is added to cultured cells. After a defined incubation period, the amount of intact, TCA-precipitable radiolabeled insulin remaining in the media and associated with the cells is quantified.

-

Materials:

-